tert-Butyl N-[3-(piperidin-4-yloxy)propyl]carbamate (CAS 1376134-81-4) is an orthogonally protected, semi-rigid bifunctional linker widely procured for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders. Featuring a central piperidine heterocycle linked via an ether bond to a Boc-protected propylamine chain, this building block offers a distinct balance of structural rigidity and polarity. In procurement contexts, it is selected over standard alkyl or pure PEG linkers to optimize the physicochemical properties—specifically aqueous solubility and topological polar surface area (tPSA)—of high-molecular-weight degrader molecules, while its orthogonal reactivity ensures clean, step-wise conjugation to target-binding and E3 ligase ligands [1].
Substituting this highly specialized linker with generic aliphatic diamines (e.g., 1,8-diaminooctane) or standard flexible PEG chains frequently compromises both the synthesis and the pharmacological profile of the final PROTAC. Highly flexible PEG linkers incur a massive entropic penalty during the formation of the critical ternary complex, often reducing degradation efficiency, while pure alkyl chains drastically increase lipophilicity (clogP), leading to insoluble 'brick dust' compounds that fail in cellular assays. Furthermore, attempting to use an unprotected analog, such as 3-(piperidin-4-yloxy)propan-1-amine, results in non-selective bis-alkylation and uncontrolled oligomerization during the initial coupling phase, destroying batch reproducibility and drastically reducing the yield of the desired heterodimer [1].
In the modular synthesis of PROTACs, the initial coupling of the target ligand requires strict regiocontrol. Utilizing the Boc-protected tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate ensures that conjugation occurs exclusively at the secondary piperidine nitrogen. Compared to the unprotected baseline (3-(piperidin-4-yloxy)propan-1-amine), which typically yields complex mixtures of mono- and bis-alkylated products with target heterodimer yields often below 20%, the Boc-protected precursor allows for clean, quantitative mono-functionalization (frequently >85% yield in standard SNAr or Buchwald-Hartwig conditions). This orthogonal protection is critical for scalable, reproducible manufacturing [1].
| Evidence Dimension | Primary coupling yield and regioselectivity |
| Target Compound Data | >85% yield (exclusive mono-alkylation at piperidine N) |
| Comparator Or Baseline | Unprotected diamine analog (<20% yield due to bis-alkylation) |
| Quantified Difference | >4-fold increase in target intermediate yield |
| Conditions | Standard SNAr or reductive amination coupling conditions in PROTAC synthesis |
Procurement of the orthogonally protected linker prevents costly downstream purification failures and ensures high-yield, reproducible batch synthesis.
The inclusion of the semi-rigid piperidine heterocycle in the linker backbone significantly restricts the conformational degrees of freedom compared to highly flexible, purely linear PEG3 or PEG4 linkers. When incorporated into a PROTAC, this structural rigidity reduces the entropic penalty associated with folding into the bioactive conformation required for ternary complex formation (Target-PROTAC-E3 Ligase). Chemoinformatic modeling and class-level degradation data indicate that piperidine-containing linkers can enhance target degradation efficiency (often reflected in a 2- to 5-fold lower DC50) compared to completely flexible alkyl or PEG comparators of similar length, by preventing non-productive intramolecular collapse [1].
| Evidence Dimension | Entropic penalty and degradation efficiency (DC50) |
| Target Compound Data | Enhanced ternary complex stability (lower DC50) |
| Comparator Or Baseline | Flexible PEG3/PEG4 linkers (higher entropic penalty, higher DC50) |
| Quantified Difference | Estimated 2- to 5-fold improvement in DC50 for rigidified systems |
| Conditions | Cellular degradation assays evaluating linker rigidity |
Selecting a semi-rigid linker directly improves the probability of achieving highly potent target degradation by optimizing the thermodynamics of ternary complex formation.
High molecular weight PROTACs frequently suffer from poor aqueous solubility, complicating in vitro and in vivo evaluation. The tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate linker addresses this by incorporating a basic piperidine nitrogen and a polar ether oxygen, which collectively lower the calculated partition coefficient (clogP) of the final degrader. Compared to an all-carbon aliphatic linker of equivalent length (e.g., derived from 1,8-diaminooctane), the piperidine-ether motif increases the topological polar surface area (tPSA) by approximately 18-20 Ų, significantly improving kinetic solubility in aqueous assay buffers and enhancing overall formulation compatibility [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and aqueous solubility |
| Target Compound Data | Increased tPSA (+ ~18-20 Ų) and improved aqueous solubility |
| Comparator Or Baseline | All-carbon aliphatic linker (e.g., octyl chain) |
| Quantified Difference | ~18-20 Ų increase in linker tPSA; lower clogP |
| Conditions | Chemoinformatic property calculation and aqueous buffer solubility assays |
Procuring linkers with built-in polarity features is essential to prevent the synthesis of highly lipophilic, insoluble degraders that fail during biological screening.
Due to its orthogonal Boc protection and reactive piperidine nitrogen, this compound is a highly effective precursor for building PROTAC libraries. It allows for the rapid, high-yield conjugation of a target-binding warhead followed by controlled deprotection and attachment of an E3 ligase ligand (such as a thalidomide or VHL derivative), ensuring reproducible synthesis workflows [1].
In late-stage lead optimization where a prototype PROTAC exhibits poor aqueous solubility or excessive lipophilicity (clogP), substituting a purely aliphatic or highly hydrophobic linker with this piperidine-ether motif directly improves the molecule's topological polar surface area (tPSA) and solubility profile, facilitating successful in vivo formulation and testing [1].
When flexible PEG linkers result in poor degradation efficiency due to high entropic penalties, this semi-rigid linker serves as a critical structural probe. Its incorporation restricts the conformational space of the PROTAC, potentially pre-organizing the molecule to favor the productive ternary complex and thereby lowering the DC50 value in cellular degradation assays[1].
Corrosive;Irritant